5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Overview
Description
5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19ClN2O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 262.73 . The molecular structure consists of a five-membered oxazole ring attached to a dipropylamino methyl group and a carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 262.73 . Further details about its physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthetic Applications and Biological Activities of Oxazole Derivatives
Oxazole derivatives, including 1,2,3-triazoles and 1,3-oxazoles, are crucial scaffolds in organic chemistry with diverse applications in drug discovery, bioconjugation, and material science. These compounds are known for their stability and ability to participate in hydrogen bonding, making them attractive for biological applications. Various synthetic routes have been developed for oxazole derivatives, highlighting their versatility and potential for creating biologically active molecules. The copper(I) catalyzed azide-alkyne cycloaddition, known as the click reaction, is particularly noteworthy for its efficiency in synthesizing 1,4-disubstituted 1,2,3-triazoles, a closely related heterocyclic compound. This methodology supports the creation of complex molecules from simple starting materials, offering pathways for developing new drugs and materials with significant biological activities (Kaushik et al., 2019).
Catalytic Synthesis of 1,3-Oxazole Derivatives
The catalytic synthesis of 1,3-oxazole derivatives has been a subject of extensive research due to their broad utility across medicinal, pharmaceutical, and material sciences. These derivatives are integral to several potent molecules that exhibit a wide range of biological activities. Recent studies have focused on metal-dependent synthetic methodologies, underscoring the importance of 1,3-oxazole as a core unit in the structural framework of bioactive compounds. This research area is pivotal for organic chemists aiming to develop novel 1,3-oxazole analogues using various metal catalysts, thereby expanding the repertoire of biologically active compounds (Shinde et al., 2022).
Properties
IUPAC Name |
5-[(dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3.ClH/c1-3-5-13(6-4-2)8-9-7-10(11(14)15)12-16-9;/h7H,3-6,8H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFGESDLZHILCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC(=NO1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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